molecular formula C12H7ClN2OS2 B2776929 N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide CAS No. 899732-66-2

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide

Cat. No. B2776929
M. Wt: 294.77
InChI Key: GHRDKLKURKEPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

Research has revealed that certain derivatives of N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide exhibit significant antitumor effects. For example, compounds synthesized with modifications on the benzothiazole and thiophene groups demonstrated a high ability to inhibit the in vitro growth of human tumor cells, suggesting that these derivatives are promising for the development of new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Antimicrobial and Anti-inflammatory Properties

Several studies have focused on the synthesis of benzothiazole derivatives for their antimicrobial and anti-inflammatory properties. For instance, benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives were synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains, showing moderate to good inhibition (Gilani et al., 2016). Additionally, another study synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which showed significant anti-inflammatory activity and psychotropic effects in vivo, alongside cytotoxic effects against tumor cell lines, indicating a wide range of therapeutic potentials (Zablotskaya et al., 2013).

Synthesis Methodologies

The research also extends to the development of synthesis methodologies for benzothiazole derivatives, emphasizing green chemistry approaches. Recent advances in this area include the synthesis of benzothiazole compounds from condensation and cyclization reactions, with a focus on environmentally friendly processes. These advancements are crucial for the scalable production of benzothiazole derivatives for pharmaceutical applications (Gao et al., 2020).

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRDKLKURKEPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide

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